molecular formula C8H8ClFN2O3 B2457305 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol CAS No. 1006390-14-2

2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol

Cat. No. B2457305
CAS RN: 1006390-14-2
M. Wt: 234.61
InChI Key: WAHHSJLFAFREMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol, also known as CFNE, is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the class of nitroanilines and has been studied for its potential applications in various fields, including medicine, biology, and chemistry. In

Scientific Research Applications

2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been studied extensively for its potential applications in various scientific fields. In the field of medicine, 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been investigated for its antibacterial and antifungal properties. It has been shown to be effective against a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has also been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
In the field of biology, 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been used as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are molecules that play a critical role in cellular signaling and are involved in various physiological processes. 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been shown to be highly selective for ROS and can be used to monitor their levels in living cells.
In the field of chemistry, 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been used as a starting material for the synthesis of other compounds. Its unique structure and reactivity make it a useful building block for the preparation of complex molecules.

Mechanism Of Action

The mechanism of action of 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components. 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been shown to undergo reduction to form aminophenol intermediates, which can then react with cellular thiols and proteins. This interaction can lead to changes in cellular function and ultimately result in the observed biological effects of 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol.
Biochemical and Physiological Effects:
2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial, antifungal, and anticancer properties, 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has been shown to modulate the activity of various enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.

Advantages And Limitations For Lab Experiments

2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has several advantages for lab experiments. It is readily available and can be synthesized in high yield. It has a unique structure and reactivity, making it a useful building block for the preparation of other compounds. 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol is also a fluorescent probe for ROS, making it a useful tool for the study of oxidative stress in living cells.
There are also limitations to the use of 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol in lab experiments. Its mechanism of action is not fully understood, and its effects on cellular function may be complex and difficult to interpret. 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol may also have off-target effects that could complicate the interpretation of experimental results.

Future Directions

For the study of 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol include the development of new fluorescent probes, anticancer agents, and materials.

properties

IUPAC Name

2-(2-chloro-3-fluoro-6-nitroanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O3/c9-7-5(10)1-2-6(12(14)15)8(7)11-3-4-13/h1-2,11,13H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHHSJLFAFREMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])NCCO)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol

Synthesis routes and methods

Procedure details

2-Chloro-1,3-difluoro-4-nitrobenzene (5.37 g, 27.7 mmol), ethanolamine (1.69 g, 27.7 mmol) and Et3N (2.80 g, 27.7 mmol) are stirred in EtOH (40.0 mL) at room temperature for 2 hours. The solvent is then evaporated, and the resulting residue is suspended in EtOAc (50.0 mL) and washed with 0.5 N NaOH (50.0 mL). The aqueous phase is extracted 4 times with EtOAc (4×50.0 mL). The combined organic phases are dried with MgSO4, filtered and concentrated. The product is purified by flash chromatography on silica gel, eluting with mixtures of heptane and EtOAc (5.53 g, 85%). 1H NMR (400 MHz, DMSO-D6) δ ppm 3.39 (dd, J=10.55, 5.27 Hz, 2H) 3.53 (t, J=5.47 Hz, 2H) 4.89 (s, 1H) 6.89 (dd, J=9.37, 8.01 Hz, 1H) 7.19 (t, J=4.69 Hz, 1H) 8.01 (dd, J=9.47, 5.96 Hz, 1H).
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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